molecular formula C8H6ClNS B13678097 4-Chlorobenzo[b]thiophen-2-amine

4-Chlorobenzo[b]thiophen-2-amine

Cat. No.: B13678097
M. Wt: 183.66 g/mol
InChI Key: IRSRCXWOWGVLJL-UHFFFAOYSA-N
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Description

4-Chlorobenzo[b]thiophen-2-amine is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry due to their unique structural properties. The compound features a thiophene ring fused with a benzene ring and an amine group at the 2-position, with a chlorine atom at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[b]thiophen-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate (K₂CO₃) at room temperature, followed by hydrolysis and subsequent amination .

Industrial Production Methods: Industrial production methods for this compound are often scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzo[b]thiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using chlorine or bromine, and nucleophilic substitution using amines or thiols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes.

Scientific Research Applications

4-Chlorobenzo[b]thiophen-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorobenzo[b]thiophen-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

    Benzothiophene: The parent compound without the chlorine and amine groups.

    2-Aminobenzothiophene: Similar structure but lacks the chlorine atom.

    4-Chlorobenzothiophene: Similar structure but lacks the amine group.

Uniqueness: 4-Chlorobenzo[b]thiophen-2-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential as a pharmacophore in drug design .

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

4-chloro-1-benzothiophen-2-amine

InChI

InChI=1S/C8H6ClNS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2

InChI Key

IRSRCXWOWGVLJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(S2)N)C(=C1)Cl

Origin of Product

United States

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